N-benzyl-3-(8-bromo-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide
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Overview
Description
“N-benzyl-3-(8-bromo-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide” is a complex organic compound. It contains an indole moiety, which is a versatile and common nitrogen-based heterocyclic scaffold . Indole-based compounds are important due to their biological and pharmaceutical activities .
Synthesis Analysis
The synthesis of similar compounds often involves the use of N-alkylanilines and catalysts such as L-proline, Amberlite, IRA-400 Cl resin, and polyaniline-fluoroboric acid-dodecyl hydrogen sulfate salt (PANI-HBF 4) . The silica-supported ionic liquid of [pmim]HSO 4 SiO 2 was used as an efficient catalyst for the synthesis of 2-amino-4,5-dihydro-4-arylpyrano[3,2-b]indole-3-carbonitrile derivatives .Scientific Research Applications
Chemical Synthesis and Derivatives
- The compound is structurally related to 5H-pyrimido[5,4-b]indole derivatives. Research on methyl 3-amino-1H-indole-2-carboxylates showed that these compounds could be used to synthesize various pyrimido[5,4-b]indole derivatives, highlighting the versatility and potential for chemical modifications of this compound class (Shestakov et al., 2009).
Biological Evaluation for Health Applications
- Compounds related to the N-benzyl-3-(8-bromo-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide structure have been evaluated for various biological activities. For instance, studies have synthesized and evaluated condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides for immunomodulating activity, indicating potential therapeutic applications in enhancing macrophage cytotoxicity and stimulating host-mediated antibacterial defenses (Doria et al., 1991).
Antitumor Potential
- Novel derivatives of this compound class, such as 3-benzyl-4(3H)quinazolinone analogues, have been synthesized and showed promising antitumor activities. These compounds' molecular docking studies suggest potential mechanisms of action in inhibiting tumor growth, further underscoring the relevance of this compound class in cancer research (Al-Suwaidan et al., 2016).
Immunosuppressive Properties
- The immunosuppressive activities of related compounds, such as N-aryl-3-(indol-3-yl)propanamides, have been investigated. One such derivative exhibited significant inhibitory activity on murine splenocytes proliferation and on delayed-type hypersensitivity assays, suggesting a potential role in immunosuppressive therapy (Giraud et al., 2010).
Synthesis of Pyrimidoazepine Derivatives
- Research has also focused on the synthesis of various polycyclic pyrimidoazepine derivatives, highlighting the compound's utility in synthesizing structurally complex and potentially biologically active molecules (Acosta Quintero et al., 2016).
Future Directions
Properties
IUPAC Name |
N-benzyl-3-(8-bromo-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN4O2/c21-14-6-7-16-15(10-14)18-19(24-16)20(27)25(12-23-18)9-8-17(26)22-11-13-4-2-1-3-5-13/h1-7,10,12,24H,8-9,11H2,(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DULWSTUFCMLJBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCN2C=NC3=C(C2=O)NC4=C3C=C(C=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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